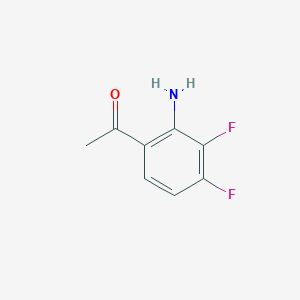

1-(2-Amino-3,4-difluorophenyl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7F2NO |

|---|---|

Molecular Weight |

171.14 g/mol |

IUPAC Name |

1-(2-amino-3,4-difluorophenyl)ethanone |

InChI |

InChI=1S/C8H7F2NO/c1-4(12)5-2-3-6(9)7(10)8(5)11/h2-3H,11H2,1H3 |

InChI Key |

SJHLRAYYSGCAEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)F)F)N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1 2 Amino 3,4 Difluorophenyl Ethan 1 One

Reactions Involving the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a site for various chemical transformations.

Acylation and Sulfonylation Reactions

The primary amino group of 1-(2-amino-3,4-difluorophenyl)ethan-1-one readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in synthetic chemistry for protecting the amino group or for building more complex molecular architectures.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like pyridine or triethylamine) yields the corresponding N-acylated derivative. For instance, reacting the title compound with an aroyl chloride would produce an N-(2-acetyl-5,6-difluorophenyl)benzamide derivative. These amide intermediates can subsequently be cyclized to form heterocyclic structures like 2-aryl-4-quinolones. mdpi.com

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in a basic medium results in the formation of sulfonamides. This reaction is often employed to introduce sulfonyl moieties into molecules, which are common pharmacophores in medicinal chemistry.

| Reagent | Reaction Type | Expected Product Structure |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | Acylation | N-(2-acetyl-5,6-difluorophenyl)acetamide |

| Benzoyl Chloride (C₆H₅COCl) | Acylation | N-(2-acetyl-5,6-difluorophenyl)benzamide |

| p-Toluenesulfonyl Chloride (TsCl) | Sulfonylation | N-(2-acetyl-5,6-difluorophenyl)-4-methylbenzenesulfonamide |

| Methanesulfonyl Chloride (MsCl) | Sulfonylation | N-(2-acetyl-5,6-difluorophenyl)methanesulfonamide |

Diazotization and Subsequent Transformations

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the amino group into a highly reactive diazonium salt, 2-acetyl-5,6-difluorophenyldiazonium chloride.

Aryl diazonium salts are exceptionally useful intermediates that can be converted into a wide variety of functional groups through subsequent reactions, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgbyjus.com This provides a powerful method for introducing substituents onto the aromatic ring that are otherwise difficult to install directly. wikipedia.orgbyjus.comorganic-chemistry.org

Key transformations of the diazonium salt include:

Sandmeyer Reaction: Displacement of the diazonium group (–N₂⁺) with a halide (–Cl, –Br) or a pseudohalide (–CN) using the corresponding copper(I) salt (CuCl, CuBr, CuCN). wikipedia.orgbyjus.com

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate salt to introduce a fluorine atom.

Hydroxylation: Reaction with water at elevated temperatures to replace the diazonium group with a hydroxyl group (–OH), yielding a phenol derivative. jk-sci.com

| Reagent(s) | Reaction Name | Product Class |

|---|---|---|

| 1. NaNO₂, HCl (0-5 °C) 2. CuCl | Sandmeyer Reaction | 1-(2-Chloro-3,4-difluorophenyl)ethan-1-one |

| 1. NaNO₂, HCl (0-5 °C) 2. CuBr | Sandmeyer Reaction | 1-(2-Bromo-3,4-difluorophenyl)ethan-1-one |

| 1. NaNO₂, HCl (0-5 °C) 2. CuCN | Sandmeyer Reaction | 2-Acetyl-5,6-difluorobenzonitrile |

| 1. NaNO₂, HCl (0-5 °C) 2. H₂O, Δ | Hydrolysis | 1-(3,4-Difluoro-2-hydroxyphenyl)ethan-1-one |

Condensation Reactions with Carbonyl Compounds

The amino group can condense with aldehydes or ketones to form imines (Schiff bases). A particularly important reaction for 2-aminoaryl ketones is the Friedländer synthesis, which is a versatile method for constructing quinoline (B57606) rings. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a hydrogen-bearing carbon adjacent to a carbonyl group). wikipedia.orgorganic-chemistry.orgalfa-chemistry.com

In the context of this compound, the intramolecular reactivity between the amino group and its own ketone functionality's α-position can be exploited, or it can react with an external carbonyl compound. The classic Friedländer annulation involves reacting the 2-aminoaryl ketone with another ketone or aldehyde under acidic or basic catalysis. nih.gov The reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to afford a polysubstituted quinoline. alfa-chemistry.com For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of highly functionalized quinoline derivatives. researchgate.net

Reactions of the Ketone Functionality

The ketone group features a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and the α-hydrogens acidic, which opens up avenues for nucleophilic addition and α-substitution reactions.

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. fiveable.melibretexts.orgmasterorganicchemistry.com Such reactions convert the sp²-hybridized carbonyl carbon to an sp³-hybridized center, forming a tetrahedral intermediate that is typically protonated upon workup to yield the final product. libretexts.orgmasterorganicchemistry.com

Common nucleophilic addition reactions include:

Reduction: The ketone can be reduced to a secondary alcohol, 1-(2-amino-3,4-difluorophenyl)ethan-1-ol, using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Enzymatic reductions of similar acetophenone (B1666503) derivatives are also known to produce chiral alcohols with high enantioselectivity. rsc.org

Grignard Reaction: Addition of organometallic reagents, such as Grignard reagents (R-MgBr), results in the formation of a new carbon-carbon bond and, after acidic workup, yields a tertiary alcohol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically using a source like KCN with acid, produces a cyanohydrin, which is a valuable synthetic intermediate.

Enolization and α-Substitution Reactions

The hydrogens on the methyl group adjacent to the carbonyl (the α-hydrogens) are acidic and can be removed by a base to form an enolate anion. In the presence of acid, the ketone can tautomerize to its enol form. Both the enol and the enolate are nucleophilic at the α-carbon.

α-Halogenation: Under acidic conditions, the ketone can be halogenated at the α-position via its enol tautomer. missouri.edumasterorganicchemistry.comyoutube.com The reaction typically stops after the addition of one halogen atom because the electron-withdrawing halogen deactivates the carbonyl group toward further protonation. wikipedia.org Under basic conditions, halogenation occurs via the enolate and is often difficult to stop at monosubstitution; in the case of methyl ketones, it can proceed to the haloform reaction. wikipedia.org

Condensation Reactions: The enolate of this compound can act as a nucleophile in condensation reactions. For example, it can participate in a crossed Claisen condensation with an ester that cannot enolize itself, forming a β-diketone. fiveable.mewikipedia.orgbyjus.com Similarly, it can undergo an aldol addition with an aldehyde or another ketone.

Reduction of the Ketone to Alcohol

The ketone functional group in this compound can be readily reduced to the corresponding secondary alcohol, 1-(2-Amino-3,4-difluorophenyl)ethan-1-ol. This transformation is a fundamental reaction in organic chemistry, typically achieved using various reducing agents. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from analogous compounds. For instance, the reduction of the structurally similar 2-chloro-1-(3,4-difluorophenyl)ethanone is well-documented, particularly using biocatalytic methods to achieve high enantioselectivity. acs.orgresearchgate.net

Enzymatic reduction using ketoreductases (KREDs) has been shown to be highly effective for producing chiral alcohols from related α-halo ketones. acs.orgresearchgate.net A ketoreductase from a library, KR-01, was successfully used to convert 2-chloro-1-(3,4-difluorophenyl)ethanone into (S)-2-chloro-1-(3,4-difluorophenyl)ethanol with excellent conversion and enantiomeric excess, highlighting the feasibility of such biocatalytic approaches. acs.org These methods are often preferred in pharmaceutical synthesis for their high stereoselectivity and environmentally benign conditions.

Standard chemical reducing agents would also be effective. The expected outcome of such a reduction is detailed in the table below.

Table 1: Predicted Conditions for Ketone Reduction This table is generated based on standard chemical principles and data from analogous compounds.

| Reagent | Solvent | Expected Product | Notes |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol or Ethanol | 1-(2-Amino-3,4-difluorophenyl)ethan-1-ol | Standard, mild conditions for ketone reduction. |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether | 1-(2-Amino-3,4-difluorophenyl)ethan-1-ol | A more powerful reducing agent; requires anhydrous conditions. |

Reactions of the Fluorinated Aromatic Ring

The reactivity of the difluorinated aromatic ring is dictated by the interplay of the electronic effects of its substituents: the strongly activating amino (-NH₂) group, the deactivating acetyl (-COCH₃) group, and the deactivating but ortho-, para-directing fluorine atoms.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. researchgate.net The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

In this compound, the substituents exert the following influences:

-NH₂ (Amino) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions (C6 and C4). Since C4 is already substituted, it directs to C6.

-COCH₃ (Acetyl) group: A deactivating group that directs incoming electrophiles to the meta position (C5).

-F (Fluoro) atoms: Deactivating groups that direct ortho and para. The C3-fluoro directs to C2 and C5. The C4-fluoro directs to C3 and C5.

The directing effects of these groups are summarized below:

| Position | Directing Groups | Overall Effect |

| C5 | -COCH₃ (meta), -F at C3 (ortho), -F at C4 (ortho) | Favorable |

| C6 | -NH₂ (ortho) | Potentially Favorable |

The amino group is one of the strongest activating and directing groups. Its para position (relative to the incoming electrophile) is typically favored. However, in this molecule, the position para to the amino group (C5) is also meta to the deactivating acetyl group. The ortho position (C6) is sterically hindered by the adjacent acetyl group. Therefore, electrophilic substitution is most likely to occur at the C5 position , which is electronically favored by multiple substituents and less sterically hindered than the C6 position.

Nucleophilic Aromatic Substitution (SNAr) on Difluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. vapourtec.com This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

In this compound, the potential leaving groups are the two fluorine atoms. The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, making fluorine a good leaving group. However, the success of the reaction is highly dependent on electronic activation. masterorganicchemistry.com

The C4-F atom is para to the electron-donating amino group and meta to the electron-withdrawing acetyl group.

The C3-F atom is meta to both the amino and acetyl groups.

Neither fluorine atom is positioned ortho or para to a sufficiently strong electron-withdrawing group. The amino group is electron-donating, which deactivates the ring towards nucleophilic attack. While the acetyl group is electron-withdrawing, its meta position relative to the fluorines provides poor activation. For comparison, SNAr reactions on difluorobenzene derivatives proceed efficiently when activated by strongly withdrawing groups, such as nitro groups. For example, 2,4-difluoronitrobenzene readily reacts with nucleophiles like morpholine. vapourtec.com Given the substitution pattern of this compound, it is expected to be relatively unreactive towards SNAr under standard conditions.

Metalation and Lithiation Strategies for Further Derivatization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. semanticscholar.org

For this compound, two primary sites are susceptible to deprotonation by a strong base like n-butyllithium or lithium diisopropylamide (LDA):

Ortho to the Amino Group (C6-H): The amino group is a potent DMG, especially after conversion to a more effective directing group like an amide, carbamate, or a protected amine. This would direct lithiation specifically to the C6 position. uwindsor.ca

α- to the Ketone (Methyl Protons): The protons on the methyl group of the acetyl function are acidic and can be removed to form a lithium enolate.

The outcome of the reaction depends on the choice of base, solvent, and temperature. The use of a lithium amide base (like LDA) often favors benzylic or α-deprotonation, while alkyllithiums are commonly used for ring deprotonation in DoM. uwindsor.ca To achieve selective functionalization of the aromatic ring at the C6 position, a likely strategy would involve first protecting the amino group to enhance its directing ability and then treating the molecule with an alkyllithium at low temperature, followed by quenching with an electrophile.

Cyclization Reactions Involving this compound

2-Aminoacetophenones are highly valuable precursors for the synthesis of a wide array of fused heterocyclic systems due to the presence of two reactive centers: the amino group and the acetyl group. mdpi.comnih.gov

Formation of Heterocyclic Systems

This compound can serve as a key starting material for constructing important heterocyclic scaffolds like quinolines, indoles, and benzodiazepines.

Quinolines: The Friedländer annulation is a classic and efficient method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Reacting this compound with active methylene compounds such as 1,3-dicarbonyls would yield substituted 7,8-difluoroquinolines. researchgate.nettandfonline.com For instance, reaction with acetylacetone in the presence of a catalyst like FeCl₃·6H₂O would produce a dimethyl-substituted difluoroquinoline. tandfonline.com

Indoles: While various methods exist for indole synthesis, one potential route from a 2-aminoacetophenone derivative involves an initial transformation followed by cyclization. For example, the compound could undergo reactions that modify the acetyl group into a suitable precursor for intramolecular cyclization to form a difluoro-substituted indole. nih.govorganic-chemistry.org

Benzodiazepines: 2-Aminobenzophenones are classic starting materials for the synthesis of 1,4-benzodiazepines. nih.gov Although the target molecule is an acetophenone, analogous cyclization strategies can be employed. For example, reaction with an α-amino acid ester or its hydrochloride could lead to the formation of a 2,3-dihydro-1H-1,4-benzodiazepine ring system. Alternatively, condensation with o-phenylenediamine can lead to benzodiazepine (B76468) derivatives. jocpr.com

The following table outlines potential cyclization reactions.

Table 2: Potential Cyclization Reactions and Resulting Heterocyclic Systems This table illustrates synthetic pathways based on established reactions of 2-aminoacetophenones.

| Reactant(s) | Reaction Type | Product Class | Specific Example Product |

|---|---|---|---|

| Acetylacetone | Friedländer Synthesis | Quinolines | 7,8-Difluoro-2,4-dimethylquinoline |

| Ethyl acetoacetate | Friedländer Synthesis | Quinolones | 7,8-Difluoro-4-methylquinolin-2(1H)-one |

| Isatoic Anhydride | Domino Oxidative Cyclization | Quinolone Alkaloids (e.g., Tryptanthrin analogs) | 9,10-Difluoro-indolo[2,1-b]quinazoline-6,12-dione |

These examples underscore the synthetic utility of this compound as a scaffold for generating a diverse range of fluorine-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Intramolecular Cyclization Pathways

The chemical reactivity of this compound is significantly influenced by the presence of the ortho-amino and acetyl groups on the difluorinated benzene ring. This specific arrangement of functional groups makes the compound an ideal precursor for intramolecular cyclization reactions, primarily leading to the formation of fluorinated quinoline derivatives. The most prominent pathway for this transformation is the Friedländer annulation.

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (a carbon adjacent to a carbonyl group). synarchive.comwikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgalfa-chemistry.com For this compound, this pathway provides a direct route to constructing 7,8-difluoroquinoline scaffolds, which are important structural motifs in medicinal chemistry.

A representative example of this intramolecular cyclization is the reaction of this compound with ethyl acetoacetate. This reaction proceeds via a cascade of steps culminating in the formation of a highly substituted quinoline ring.

The reaction mechanism can proceed via two viable pathways, depending on the catalytic conditions (acidic or basic). wikipedia.org

Aldol Condensation First: The reaction initiates with an aldol-type condensation between the acetyl group of this compound and the α-methylene group of the co-reactant (e.g., ethyl acetoacetate). quimicaorganica.org

Cyclization and Dehydration: The resulting intermediate then undergoes an intramolecular cyclization where the amino group attacks the carbonyl carbon of the β-ketoester moiety.

Aromatization: Subsequent dehydration (loss of a water molecule) from the cyclized intermediate leads to the formation of the stable, aromatic quinoline ring system. alfa-chemistry.com

Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the amino group of the aminophenone and the ketone carbonyl of the co-reactant, followed by an intramolecular aldol condensation and subsequent elimination of water to yield the final quinoline product. wikipedia.org

This cyclization pathway is highly versatile and can be used to synthesize a variety of substituted 7,8-difluoroquinolines by choosing different co-reactants with α-methylene groups. The reaction conditions, including the choice of catalyst and solvent, can be optimized to achieve high yields of the desired heterocyclic product. researchgate.net

| Reactant 1 | Co-reactant | Catalyst (Example) | Solvent (Example) | Product |

| This compound | Ethyl acetoacetate | p-Toluenesulfonic acid | Toluene | Ethyl 7,8-difluoro-2-methylquinoline-3-carboxylate |

| This compound | Acetone | Potassium Hydroxide | Ethanol | 7,8-Difluoro-2-methylquinoline |

| This compound | Cyclohexanone | Acetic Acid | Methanol | 1,2,3,4-Tetrahydroacridine, 8,9-difluoro derivative |

Role of 1 2 Amino 3,4 Difluorophenyl Ethan 1 One As a Synthetic Building Block

Precursor for Complex Fluorinated Aromatic Compounds

The presence of fluorine atoms on the aromatic ring of 1-(2-Amino-3,4-difluorophenyl)ethan-1-one makes it an attractive starting material for the synthesis of more complex fluorinated aromatic compounds. The fluorine atoms can influence the electronic properties and reactivity of the molecule, and their retention in the final product can impart desirable characteristics such as enhanced metabolic stability and binding affinity in materials science applications.

The amino and ketone functionalities of this compound can be chemically modified to introduce additional complexity. For instance, the amino group can undergo diazotization followed by Sandmeyer or Schiemann reactions to introduce a variety of substituents, including halogens, cyano, or hydroxyl groups. The ketone moiety can be subjected to reactions such as alpha-halogenation or condensation reactions to build more elaborate carbon skeletons.

Table 1: Potential Transformations of this compound for the Synthesis of Complex Fluorinated Aromatic Compounds

| Reaction Type | Reagents | Potential Product |

| Diazotization/Sandmeyer | NaNO₂, HCl, CuX (X = Cl, Br, CN) | 1-(2-X-3,4-difluorophenyl)ethan-1-one |

| Diazotization/Schiemann | NaNO₂, HBF₄, heat | 1-(2,3,4-trifluorophenyl)ethan-1-one |

| Alpha-Bromination | Br₂, HBr | 1-(2-Amino-3,4-difluorophenyl)-2-bromoethan-1-one |

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

The ortho-amino ketone functionality of this compound is a classic precursor for the synthesis of a variety of nitrogen-containing heterocycles through condensation reactions. This makes it a particularly useful intermediate in the construction of quinolines, pyrazoles, and benzodiazepines.

Quinolines: The Friedländer annulation is a well-established method for the synthesis of quinolines, involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org this compound can serve as the ortho-aminoaryl ketone component in this reaction. For example, its condensation with a β-dicarbonyl compound in the presence of an acid or base catalyst would yield a substituted 7,8-difluoroquinoline.

Pyrazoles: While the Knorr pyrazole (B372694) synthesis typically involves the reaction of a hydrazine (B178648) with a β-dicarbonyl compound, variations of this and other cyclization strategies can utilize ortho-amino ketones. researchgate.netslideshare.netjk-sci.com For instance, diazotization of the amino group of this compound, followed by reduction, could yield a hydrazine derivative that can then undergo intramolecular cyclization or reaction with another carbonyl-containing component to form a pyrazole ring fused to the difluorophenyl group.

Benzodiazepines: 1,5-Benzodiazepines can be synthesized through the condensation of ortho-phenylenediamines with ketones. nih.govijtsrd.comrsc.org While this compound is not an ortho-phenylenediamine itself, it can be a precursor to derivatives that are. Alternatively, related benzodiazepine (B76468) structures can be accessed through multi-step synthetic routes starting from this amino ketone.

Table 2: Potential Heterocyclic Systems Derived from this compound

| Heterocycle | Synthetic Method | Potential Product |

| Quinolines | Friedländer Annulation | Substituted 7,8-difluoroquinolines |

| Pyrazoles | Multi-step synthesis involving diazotization | Fluorinated pyrazole derivatives |

| Benzodiazepines | Multi-step synthesis | Fluorinated benzodiazepine derivatives |

Applications in the Construction of Carbon Scaffolds with Defined Stereochemistry

The ketone functionality of this compound allows for the introduction of a stereocenter through asymmetric reduction. The resulting chiral amino alcohol is a valuable building block for the synthesis of enantiomerically pure compounds.

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. scihorizon.comnih.gov This can be achieved using various methods, including enzymatic reductions or catalytic hydrogenation with chiral metal complexes. scihorizon.comnih.gov For example, the use of a chiral ruthenium catalyst in asymmetric transfer hydrogenation could convert this compound into either the (R)- or (S)-1-(2-amino-3,4-difluorophenyl)ethan-1-ol with high enantioselectivity. acs.org

These chiral amino alcohols can then be used in the synthesis of more complex molecules where stereochemistry is crucial for their function. The amino and hydroxyl groups provide two points for further functionalization, allowing for the construction of intricate carbon scaffolds with defined stereochemistry.

Table 3: Potential Chiral Products from Asymmetric Reduction

| Product | Method |

| (R)-1-(2-Amino-3,4-difluorophenyl)ethan-1-ol | Asymmetric Transfer Hydrogenation with (R,R)-catalyst |

| (S)-1-(2-Amino-3,4-difluorophenyl)ethan-1-ol | Asymmetric Transfer Hydrogenation with (S,S)-catalyst |

Utility in the Preparation of Fluorinated Ligands or Catalysts (Excluding Biological Applications)

The structural features of this compound and its derivatives make them suitable precursors for the synthesis of novel fluorinated ligands and catalysts. The presence of both a nitrogen donor atom (from the amino group) and potentially an oxygen donor (from the ketone or its derivatives) allows for the formation of chelating ligands for various metal centers.

For instance, the chiral amino alcohol obtained from the asymmetric reduction of this compound can be further elaborated into chiral ligands. The amino and hydroxyl groups can be functionalized with phosphine, pyridine, or other coordinating moieties to create bidentate or tridentate ligands. The fluorine atoms on the phenyl ring can modulate the electronic properties of the resulting metal complexes, potentially influencing their catalytic activity and selectivity in non-biological applications such as asymmetric synthesis.

Table 4: Potential Ligand Scaffolds

| Ligand Type | Precursor | Potential Application |

| Chiral Amino Alcohol Ligand | (R)- or (S)-1-(2-Amino-3,4-difluorophenyl)ethan-1-ol | Asymmetric catalysis |

| Schiff Base Ligand | Condensation product with a salicylaldehyde (B1680747) derivative | Coordination chemistry |

This compound is a highly functionalized and promising building block in organic synthesis. Its unique combination of an ortho-amino ketone moiety and difluorinated aromatic ring provides a versatile platform for the synthesis of a wide range of complex molecules. From complex fluorinated aromatics and nitrogen-containing heterocycles to chiral scaffolds and novel ligands, the applications of this compound are extensive and continue to be explored. The strategic incorporation of fluorine atoms offers the potential to fine-tune the properties of the resulting molecules for various applications in materials science and catalysis.

Analytical and Spectroscopic Characterization Methodologies for 1 2 Amino 3,4 Difluorophenyl Ethan 1 One

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for the structural analysis of organic compounds, offering precise information about the carbon-hydrogen framework and the environments of heteroatoms like fluorine.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the proton and carbon environments within the 1-(2-Amino-3,4-difluorophenyl)ethan-1-one molecule.

In a typical ¹H NMR spectrum, the aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The methyl protons of the acetyl group typically appear as a singlet in the upfield region. The protons of the amino group can appear as a broad singlet. scispace.comresearchgate.net

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. mdpi.com The carbonyl carbon of the ketone is characteristically found in the downfield region. The aromatic carbons show distinct signals, with their chemical shifts influenced by the amino and difluoro substituents. The carbon of the methyl group appears in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.8 | 110 - 150 |

| NH₂ | 4.5 - 6.0 (broad) | N/A |

| COCH₃ | 2.5 - 2.7 | 28 - 32 |

| C OCH₃ | N/A | 195 - 205 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. This technique is highly sensitive and provides specific information about the chemical environment of each fluorine atom. scholaris.cabiophysics.org The two fluorine atoms on the aromatic ring will appear as distinct signals, and their coupling to each other and to adjacent protons provides crucial structural information. rsc.orgnih.gov

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other in the aromatic ring. rsc.orgmnstate.edu

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. youtube.comlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the acetyl group and the aromatic ring, and for assigning quaternary carbons. youtube.commdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. cardiff.ac.uk

N-H Stretching : The amino group (NH₂) typically shows characteristic symmetric and asymmetric stretching vibrations.

C=O Stretching : The carbonyl group of the ketone exhibits a strong absorption band.

C-F Stretching : The carbon-fluorine bonds on the aromatic ring will have strong, characteristic absorption bands.

Aromatic C=C and C-H Vibrations : The aromatic ring shows several characteristic bands for C=C stretching and C-H bending vibrations.

Table 2: Typical IR and Raman Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Carbonyl (C=O) | Stretching | 1670 - 1690 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Carbon-Fluorine (C-F) | Stretching | 1100 - 1300 |

Note: These are approximate ranges and can be influenced by the specific molecular structure and environment.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to confirm its structure. libretexts.org The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight.

Common fragmentation patterns for this molecule would likely involve the loss of the methyl group (M-15) or the acetyl group (M-43). chemguide.co.uklibretexts.org The fragmentation of the aromatic ring can also provide further structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound.

Table 3: Predicted Mass Spectrometry Fragments

| Fragment | m/z (Mass-to-charge ratio) | Identity |

| [M]⁺ | 171.06 | Molecular Ion |

| [M-CH₃]⁺ | 156.05 | Loss of a methyl radical |

| [M-COCH₃]⁺ | 128.03 | Loss of an acetyl radical |

Note: The m/z values are based on the most common isotopes.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for its isolation from reaction mixtures and byproducts. The choice of method depends on the volatility, polarity, and solubility of the analyte.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for determining the purity of organic compounds.

Gas Chromatography (GC): For a compound to be analyzed by GC, it must be volatile and thermally stable. While there is no specific literature detailing the GC analysis of this compound, related compounds such as p-fluoroacetophenone have been purified using this technique. A typical GC method for a substituted acetophenone (B1666503) might involve a non-polar or medium-polarity capillary column (e.g., SE-30) with a temperature-programmed oven to ensure adequate separation from any impurities. A flame ionization detector (FID) would likely be used due to its general sensitivity to organic compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a more versatile technique for non-volatile or thermally sensitive compounds. For the purity assessment of this compound, a reversed-phase HPLC method would likely be the most suitable approach. This would typically employ a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to resolve impurities with a wide range of polarities. researchgate.net Detection would most likely be performed using a UV detector, taking advantage of the chromophoric nature of the aromatic ring in the molecule. researchgate.net

A hypothetical HPLC data table for the purity analysis of this compound might look as follows:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~12.5 min |

| Purity (by area %) | >98% |

Note: This table is illustrative and not based on experimental data for the specific compound.

The applicability of chiral chromatography depends on whether this compound is chiral. The structure of this compound does not inherently possess a stereocenter. Therefore, it would not exist as enantiomers, and chiral chromatography for enantiomeric separation would not be applicable. However, if a chiral center were introduced into the molecule, for example, through reduction of the ketone to a secondary alcohol, then chiral chromatography would become a critical technique for separating the resulting enantiomers. In such a case, various chiral stationary phases (CSPs) based on polysaccharides, macrocyclic glycopeptides, or Pirkle-type phases could be employed to achieve separation. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, thereby unambiguously confirming the molecular structure.

To date, no published crystal structure for this compound has been found in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. If suitable single crystals of the compound were to be grown, X-ray diffraction analysis would yield a detailed structural model.

An illustrative table of crystallographic data that would be obtained from such a study is presented below:

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, P-1, etc. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (molecules/unit cell) | Integer value |

| Calculated Density (ρ) | g/cm³ |

| Bond Lengths | e.g., C-C, C=O, C-N, C-F (Å) |

| Bond Angles | e.g., O=C-C, C-C-N (°) |

| Intermolecular Interactions | e.g., Hydrogen bonding, π-π stacking |

Note: This table represents the type of data generated from an X-ray crystallography experiment and is not based on actual data for the specific compound.

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides an empirical formula which can be compared to the theoretical composition based on the proposed molecular formula, serving as a crucial check of purity and identity.

The molecular formula of this compound is C₈H₇F₂NO. The theoretical elemental composition can be calculated from the atomic weights of carbon, hydrogen, fluorine, nitrogen, and oxygen.

| Element | Symbol | Atomic Weight | Theoretical % |

| Carbon | C | 12.011 | 56.15% |

| Hydrogen | H | 1.008 | 4.12% |

| Fluorine | F | 18.998 | 22.21% |

| Nitrogen | N | 14.007 | 8.19% |

| Oxygen | O | 15.999 | 9.35% |

| Total | 100.00% |

Experimental data from an elemental analyzer would be expected to be in close agreement with these theoretical values (typically within ±0.4%) for a pure sample. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Computational and Theoretical Studies of 1 2 Amino 3,4 Difluorophenyl Ethan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-Amino-3,4-difluorophenyl)ethan-1-one, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) could be employed to determine its electronic structure and optimize its molecular geometry. These calculations would provide crucial data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule in its ground state.

A hypothetical data table of optimized geometric parameters for this compound, as would be derived from such calculations, is presented below.

| Parameter | Bond/Angle | Predicted Value (Å/°) |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 |

| C-N | ~1.38 | |

| C=O | ~1.23 | |

| C-F | ~1.35 | |

| Bond Angle | C-C-C (aromatic) | ~119 - 121 |

| N-C-C | ~121 | |

| O=C-C | ~120 | |

| Dihedral Angle | C-C-N-H | ~0 or 180 |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific quantum chemical calculations.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the reactivity of chemical systems. For this compound, DFT calculations using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)) could be used to calculate various chemical descriptors. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and chemical hardness, provide insights into the molecule's kinetic stability and reactivity. The analysis of frontier molecular orbitals can reveal the likely sites for electrophilic and nucleophilic attack.

Furthermore, DFT can be employed to model reaction mechanisms involving this compound, for instance, in its synthesis or in its interactions with biological targets. By calculating the transition state energies, one can elucidate the pathways and energy barriers of potential reactions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a means to explore the conformational landscape of flexible molecules over time. For this compound, the rotation around the single bonds, particularly the bond connecting the acetyl group to the phenyl ring and the C-N bond, allows for multiple conformations. MD simulations can provide a statistical understanding of the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, in a dynamic environment.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. For this compound, time-dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectra. Calculations of vibrational frequencies using DFT can aid in the assignment of peaks in the experimental Infrared (IR) and Raman spectra. Additionally, nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing a powerful tool for structural elucidation.

A hypothetical comparison of experimental versus computationally predicted spectroscopic data is shown below.

| Spectroscopic Data | Experimental λmax (nm) | Predicted λmax (nm) |

| UV-Visible | ~250, ~350 | ~245, ~340 |

| Vibrational Frequencies (cm⁻¹) | Experimental | Predicted |

| N-H stretch | ~3400, ~3300 | ~3410, ~3315 |

| C=O stretch | ~1680 | ~1685 |

| C-F stretch | ~1250 | ~1255 |

Note: These values are hypothetical and serve as an example of how computational and experimental data would be compared.

Analysis of Aromaticity and Fluorine Effects on Reactivity

The introduction of fluorine atoms into aromatic rings can significantly modulate their physical and chemical properties. For this compound, computational methods can be used to quantify the aromaticity of the difluorinated phenyl ring using indices such as the Nucleus-Independent Chemical Shift (NICS). Furthermore, the strong electron-withdrawing nature of the fluorine atoms will have a profound effect on the electron distribution within the molecule. This, in turn, influences the reactivity of the amino and acetyl groups. Computational analysis of the molecular electrostatic potential (MEP) surface would visually represent the electron-rich and electron-poor regions of the molecule, highlighting the sites susceptible to electrophilic and nucleophilic attack and providing a rationale for the observed reactivity. The fluorine atoms are expected to decrease the electron density on the aromatic ring, potentially affecting its susceptibility to electrophilic aromatic substitution and influencing the basicity of the amino group.

Future Research Directions in the Chemistry of 1 2 Amino 3,4 Difluorophenyl Ethan 1 One

Development of Novel and Efficient Synthetic Routes

While standard routes to aminophenylethanones exist, future research should focus on developing more efficient, sustainable, and scalable syntheses of 1-(2-Amino-3,4-difluorophenyl)ethan-1-one. Current multistep syntheses often involve harsh conditions or generate significant waste. The development of novel routes could address these limitations.

Key areas for investigation include:

Catalytic C-H Acetylation: Direct, transition-metal-catalyzed C-H acetylation of 1,2-difluoro-3-nitrobenzene followed by reduction of the nitro group could provide a more atom-economical route, avoiding the need for pre-functionalized starting materials.

Reductive Cyclization Strategies: Investigating one-pot procedures that combine the reduction of a precursor like 1-(3,4-difluoro-2-nitrophenyl)ethan-1-one with subsequent in-situ protection or derivatization.

Enzymatic Approaches: The use of ketoreductases for the asymmetric reduction of related ketones has been demonstrated for similar structures, such as 2-chloro-1-(3,4-difluorophenyl)ethanone. researchgate.netresearchgate.net Future work could explore engineered enzymes for the stereoselective synthesis of chiral derivatives directly from a suitable precursor.

Green Chemistry Methodologies: Adapting syntheses to utilize greener solvents, reduce energy consumption through microwave-assisted reactions, or employ reusable catalysts would enhance the environmental profile of its production. beilstein-journals.org

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Friedel-Crafts Acylation | Well-established reaction. google.com | Often requires stoichiometric Lewis acids; regioselectivity can be an issue. |

| Direct C-H Acetylation | High atom economy; fewer steps. | Catalyst development for high regioselectivity; potential for over-acetylation. |

| Rearrangement Reactions | Access to unique substitution patterns. | Can require specific precursors and harsh conditions. |

| Biocatalytic Synthesis | High enantioselectivity; mild conditions. researchgate.net | Enzyme discovery and engineering; substrate scope limitations. |

Exploration of New Chemical Transformations and Derivatizations

The dual functionality of this compound makes it an ideal substrate for exploring a wide array of chemical transformations and derivatizations. The interplay between the amino and acetyl groups can be exploited to build molecular complexity.

Future research could explore:

Amino Group Derivatization: Standard reactions like acylation, sulfonylation, and reductive amination could be explored to create a library of derivatives. masterorganicchemistry.com Furthermore, derivatization with chiral reagents such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide could be used to create diastereomeric mixtures for analytical purposes. nih.govspringernature.com

Acetyl Group Transformations: The ketone can undergo reactions such as Wittig olefination, aldol (B89426) condensation, and reduction to the corresponding alcohol, which can be further functionalized. Asymmetric reduction would provide access to chiral secondary alcohols.

Heterocyclization Reactions: The ortho-relationship of the amino and acetyl groups makes this compound a prime precursor for synthesizing fused heterocyclic systems. Reactions with various C1, C2, and N1 building blocks could yield quinolines, benzodiazepines, or other pharmacologically relevant scaffolds. The synthesis of pyrazoles from acetophenone (B1666503) precursors is a well-established transformation that could be adapted. uniqsis.com

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |

|---|---|---|---|

| Amino Group | Acylation | Acid chlorides, Anhydrides | Amide |

| Amino Group | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary/Tertiary Amine |

| Amino Group | Diazotization | NaNO₂, HCl | Diazonium Salt (for Sandmeyer reactions) |

| Acetyl Group | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Acetyl Group | Wittig Reaction | Phosphonium Ylides | Alkene |

| Acetyl Group | Mannich Reaction | Formaldehyde, Secondary Amine | β-Amino Ketone |

Application as a Precursor for Undiscovered Chemical Entities (Purely Chemical Focus)

Beyond simple derivatization, this compound can serve as a foundational building block for entirely new molecular architectures. The focus here is on the synthesis of novel chemical matter with unique structural features.

Promising avenues include:

Polycyclic Aromatic Systems: Friedlander annulation and related cyclization reactions could be used to construct complex, fluorine-substituted quinoline (B57606) and acridine (B1665455) systems. The electronic properties of the difluorinated ring could influence the reactivity and properties of the resulting polycycles.

Spirocyclic Compounds: Intramolecular cyclization strategies involving derivatives of the amino and acetyl groups could lead to the formation of novel spirocyclic systems, which are of high interest in drug discovery due to their rigid, three-dimensional structures.

Fluorinated Ligand Synthesis: The compound could be elaborated into novel bidentate or tridentate ligands for coordination chemistry. The fluorine substituents can be used to tune the electronic properties of the metal center in resulting complexes. For instance, conversion to a diketone derivative could create a scaffold for chelating metals. nih.gov

Advanced Mechanistic Studies of its Reactions

A deep understanding of the reaction mechanisms involving this compound is crucial for controlling selectivity and optimizing reaction outcomes. The electronic influence of the two fluorine atoms on the reactivity of both the aniline (B41778) and phenone moieties presents a rich area for physical organic chemistry studies.

Future mechanistic work should include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model transition states, predict regioselectivity in electrophilic aromatic substitution, and understand the molecular mechanism of complex cyclization reactions, similar to studies performed on cycloadditions. mdpi.com

Kinetic Studies: Investigating the kinetics of its various transformations can elucidate the role of catalysts, solvents, and the fluorine substituents on reaction rates. For example, studying the rate of heterocycle formation under different conditions can help optimize the synthesis of desired products.

Isotope Labeling Studies: Using isotopic labeling (e.g., ¹³C, ¹⁵N, ²H) can help trace the pathways of atoms during complex rearrangements and cyclization reactions, providing definitive evidence for proposed mechanisms. This is particularly relevant for understanding unexpected transformations, such as the conversion of aminovinyl ketones to pyridines. researchgate.net

Integration into Automated Synthesis and Flow Chemistry Platforms

The translation of synthetic routes from traditional batch processes to automated and continuous flow platforms offers significant advantages in terms of efficiency, safety, and scalability. researchgate.netresearchgate.net The chemistry of this compound is well-suited for exploration using these modern technologies.

Key opportunities include:

Flow Synthesis: Developing a continuous flow process for the synthesis of the title compound could enable better control over reaction temperature and time, especially for potentially exothermic steps like nitration or Friedel-Crafts reactions. uniqsis.comamt.uk This approach enhances safety and often improves yields and purity.

Automated Derivatization: An automated synthesis platform could be employed to rapidly generate a library of derivatives based on the transformations outlined in section 7.2. This high-throughput approach would accelerate the exploration of its chemical space.

In-line Analysis: Integrating Process Analytical Technology (PAT) such as in-line NMR or IR spectroscopy into a flow reactor setup would allow for real-time monitoring and optimization of reactions, leading to more robust and reproducible synthetic protocols. researchgate.net

Table 3: Comparison of Batch vs. Flow Synthesis for a Hypothetical Nitration Step

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent; high surface-area-to-volume ratio. researchgate.net |

| Safety | Potential for thermal runaway with exotherms. | Inherently safer due to small reaction volume. researchgate.net |

| Scalability | Often requires re-optimization at larger scales. | Scalable by running the reactor for longer times ("scale-out"). amt.uk |

| Mixing | Can be inefficient, leading to local concentration gradients. | Rapid and efficient mixing. |

| Process Control | Manual or delayed control of parameters. | Precise, real-time control of temperature, pressure, and residence time. researchgate.net |

Q & A

Q. What are the recommended synthetic routes for 1-(2-Amino-3,4-difluorophenyl)ethan-1-one, considering the reactivity of the amino and fluorine substituents?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or direct functionalization of pre-fluorinated aromatic precursors. Due to the amino group's sensitivity, protection (e.g., using tert-butoxycarbonyl, Boc) is critical before acylation. For example:

Protect the amino group via Boc protection under anhydrous conditions (e.g., Boc₂O, DMAP, CH₂Cl₂).

Perform acylation using acetyl chloride and Lewis acids (e.g., AlCl₃) in a halogenated solvent.

Q. How does the presence of fluorine atoms influence the acidity of the ketone proton?

- Methodological Answer : Fluorine's electron-withdrawing effect increases ketone proton acidity. Compare pKa via potentiometric titration (non-aqueous) or computational methods (DFT). For 3,4-difluoro analogs, pKa is ~14–16 (vs. ~19 for non-fluorinated acetophenones). Enhanced acidity facilitates enolate formation in nucleophilic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields under varying catalytic conditions?

- Methodological Answer : Use Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity). For example:

- Screen Pd/C vs. CuI catalysts for coupling reactions.

- Optimize solvent (DMF vs. THF) and temperature (RT vs. 60°C).

Cross-validate with kinetic studies (e.g., in situ IR monitoring). Contradictions may arise from trace moisture or competing pathways (e.g., dehalogenation in halogenated intermediates) .

Q. What computational methods predict electronic effects of fluorine/amino groups on reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Use Gaussian or ORCA with B3LYP/6-311+G(d,p).

- Molecular Electrostatic Potential (MEP) : Visualize charge distribution; fluorine withdraws electron density, while the amino group donates it.

- Transition State Modeling : Compare activation energies for reactions (e.g., nucleophilic addition) with/without substituents. Validate with kinetic data .

Q. How can hydrogen bonding networks in crystallographic studies be accurately modeled amid amino group disorder?

- Methodological Answer :

- SHELXL Refinement : Apply "DFIX" and "DANG" restraints for NH···O bonds. Use "TWIN" commands if twinning is detected.

- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts). Disorder in the amino group is common; partial occupancy models may be required .

Q. What strategies enhance regioselectivity in electrophilic substitutions given competing directing effects?

- Methodological Answer :

- Blocking Groups : Temporarily block the amino group (e.g., acetylation) to allow fluorine to direct meta-substitution.

- Directed Ortho-Metalation : Use LiTMP or LDA to deprotonate positions ortho to fluorine.

- Computational Guidance : Predict site reactivity via DFT-calculated activation barriers. For example, nitration favors the 5-position (ortho to F, meta to NH₂) .

Safety & Handling

Q. What are key storage and handling protocols for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.